(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
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Overview
Description
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran ring system with a methanamine group attached, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with formaldehyde and ammonia or an amine source to introduce the methanamine group. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization and amination processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: This compound has additional hydroxyl groups, which may enhance its antioxidant properties.
4-(2,2,4-trimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenol: Known for its use in the synthesis of various industrial chemicals.
3,4-dihydro-2H-pyran: A simpler structure that serves as a precursor for more complex benzopyran derivatives.
Uniqueness
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to its specific structural features, including the methanamine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
93466-46-7 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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